molecular formula C20H34O3 B148057 15-Hydroxy-5,8,11-eicosatrienoic acid CAS No. 139328-88-4

15-Hydroxy-5,8,11-eicosatrienoic acid

Cat. No. B148057
M. Wt: 322.5 g/mol
InChI Key: PDNHDUWAXCDVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hydroxy-5,8,11-eicosatrienoic acid, commonly known as 15-HETrE, is a fatty acid that belongs to the omega-3 family of polyunsaturated fatty acids. It is produced in the body by the metabolism of eicosapentaenoic acid (EPA) and is also found in small amounts in certain foods. 15-HETrE has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism Of Action

The mechanism of action of 15-HETrE is complex and involves multiple pathways. One of the primary mechanisms is the activation of the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates gene expression and plays a key role in various biological processes, including inflammation and lipid metabolism.

Biochemical And Physiological Effects

15-HETrE has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: 15-HETrE inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in the body.
2. Anti-cancer effects: 15-HETrE induces apoptosis in cancer cells and inhibits tumor growth.
3. Cardiovascular effects: 15-HETrE improves blood flow and reduces the risk of atherosclerosis.

Advantages And Limitations For Lab Experiments

The advantages of using 15-HETrE in lab experiments include its potent anti-inflammatory and anti-cancer properties, which make it a promising therapeutic agent for various diseases. However, the limitations include the difficulty in synthesizing 15-HETrE in large quantities and the lack of standardized protocols for its use in lab experiments.

Future Directions

There are several future directions for research on 15-HETrE, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 15-HETrE in humans.
2. Mechanistic studies: More research is needed to understand the complex mechanisms of action of 15-HETrE and its effects on various biological processes.
3. Formulation development: Research is needed to develop standardized protocols for the synthesis and formulation of 15-HETrE for use in clinical trials and therapeutic applications.
4. Combination therapy: Studies are needed to explore the potential of combining 15-HETrE with other therapeutic agents for enhanced efficacy in the treatment of various diseases.
In conclusion, 15-HETrE is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to develop standardized protocols for its synthesis and formulation for use in clinical trials and therapeutic applications.

Synthesis Methods

15-HETrE can be synthesized in the laboratory by the oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using a variety of methods, including chemical, enzymatic, and microbial processes. One of the most commonly used methods is the enzymatic oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using lipoxygenase enzymes.

Scientific Research Applications

The potential therapeutic applications of 15-HETrE have been extensively studied in various scientific research studies. Some of the most promising applications include:
1. Anti-inflammatory activity: 15-HETrE has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Anti-cancer activity: Studies have shown that 15-HETrE has anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
3. Cardiovascular health: 15-HETrE has been shown to have beneficial effects on cardiovascular health by reducing inflammation, improving blood flow, and reducing the risk of atherosclerosis.

properties

CAS RN

139328-88-4

Product Name

15-Hydroxy-5,8,11-eicosatrienoic acid

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-15-hydroxyicosa-5,8,11-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,19,21H,2-3,6-7,12-18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-

InChI Key

PDNHDUWAXCDVOP-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC(CC/C=C\C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O

synonyms

15-HEIA
15-hydroxy-5,8,11-eicosatrienoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.